3-amino-1H-indazole-6-carboxylic Acid
Overview
Description
3-amino-1H-indazole-6-carboxylic Acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
- A study by Raffa et al. (2009) demonstrated that 3-amino-N-phenyl-1H-indazole-1-carboxamides possess significant antiproliferative activity against various cancer cell lines, including leukemia, at concentrations lower than 1 microM. This highlights the potential of 3-amino-1H-indazole derivatives in cancer treatment research (Raffa et al., 2009).
Novel Synthetic Methods
- Buchstaller et al. (2011) developed a method for synthesizing 1H-indazole-3-carboxylic acid esters and amides, indicating the versatility of 3-amino-1H-indazole derivatives in chemical synthesis (Buchstaller et al., 2011).
Medicinal Chemistry Developments
- Maggio et al. (2011) synthesized several N-phenyl-1H-indazole-1-carboxamides, which showed promising in vitro antiproliferative activity against a range of cancer types, underlining the significance of 3-amino-1H-indazole compounds in developing anticancer drugs (Maggio et al., 2011).
Molecular Analysis and Structure Elucidation
- Lu et al. (2020) conducted a study on an indazole derivative, detailing its crystal structure, molecular electrostatic potential, and antitumor activity. This research contributes to the understanding of the structural and electronic properties of 3-amino-1H-indazole derivatives (Lu et al., 2020).
Potential in Male Contraception
- Research by Cheng et al. (2002) on indazole carboxylic acids, including derivatives of 3-amino-1H-indazole-6-carboxylic acid, highlighted their potential use in male contraception, showing a different avenue for the application of these compounds (Cheng et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 3-amino-1H-indazole-6-carboxylic Acid are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the CHK1, CHK2, and SGK kinases
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth . For example, one derivative of the compound was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Safety and Hazards
Future Directions
Indazole derivatives, including “3-amino-1H-indazole-6-carboxylic Acid”, have shown a wide variety of medicinal applications, suggesting that they could be further explored for potential therapeutic uses . Additionally, the development of novel synthetic approaches to indazoles has been a focus of recent research, indicating potential future directions in this area .
Biochemical Analysis
Biochemical Properties
3-amino-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the breakdown of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators of inflammation . By affecting these pathways, the compound can alter cellular responses to inflammatory stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound can interact with transcription factors, leading to changes in gene expression that further modulate the inflammatory response . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that the compound can sustain its anti-inflammatory effects without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammation and cancer .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and can accumulate in tissues with high metabolic activity . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, which can influence its activity and function. The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules involved in gene expression and signal transduction . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity, directing it to specific cellular compartments .
Properties
IUPAC Name |
3-amino-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZTEQDOQLSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469226 | |
Record name | 3-amino-1H-indazole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871709-92-1 | |
Record name | 3-amino-1H-indazole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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